molecular formula C17H23NO4S B5601442 1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone

1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone

Cat. No.: B5601442
M. Wt: 337.4 g/mol
InChI Key: KUIZLVSZMNIJLB-CABCVRRESA-N
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Description

1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone is a useful research compound. Its molecular formula is C17H23NO4S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone is 337.13477939 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Antagonism and Receptor Binding

  • BMY 7378, a compound structurally related to azaspirocycles, acts as a selective antagonist for the alpha 1D-adrenoceptor subtype, showing significant selectivity and high affinity in receptor binding assays. This implies potential applications in studying receptor functions and developing therapeutics targeting specific adrenoceptors (Goetz et al., 1995).

Chemical Synthesis and Transformation

  • Research on ring transformations of oxaspiro hexanes provides insights into chemical reactions yielding various compounds, including cyclopentenones and pyrones, highlighting the versatility of spirocyclic compounds in organic synthesis (Kato et al., 1981).
  • The synthesis of 6-azaspiro[4.3]alkanes introduces innovative scaffolds for drug discovery, demonstrating the potential of azaspirocycles in creating new therapeutic agents (Chalyk et al., 2017).

Photophysical Properties and Applications

  • Studies on direct oxidative annulation of certain ethanones reveal the formation of polyheterocyclic compounds, suggesting applications in materials science and photophysical research. These compounds exhibit excited-state intramolecular proton transfer, hinting at potential in developing optical and electronic materials (Zhang et al., 2017).

Antimicrobial and Antibacterial Activity

  • Novel quinolines bearing a azaspiro[2.4]heptan moiety have shown potent antibacterial activity against respiratory pathogens, indicating the relevance of azaspirocycles in antibiotic development (Odagiri et al., 2013).

Enantiodivergent Synthesis

  • The enantiodivergent synthesis of bis-spiropyrrolidines through sequential interrupted and completed cycloadditions illustrates the complex chemical maneuvers possible with azaspirocycles, underlining their significance in synthetic chemistry and chiral molecule production (Conde et al., 2015).

Properties

IUPAC Name

1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-3-22-15-10-14(20)17(15)6-8-18(9-7-17)16(21)13-5-4-12(23-13)11(2)19/h4-5,14-15,20H,3,6-10H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZLVSZMNIJLB-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(=O)C3=CC=C(S3)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CC=C(S3)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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